3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one
Overview
Description
3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a diazepane moiety and a dimethoxyphenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one involves multiple steps, including the formation of the piperazine ring, the introduction of the diazepane group, and the attachment of the dimethoxyphenyl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control throughout the production process.
Chemical Reactions Analysis
3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential drug lead.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific receptors or pathways in disease treatment.
Industry: It may find use in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the compound’s affinity for different targets.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one include other piperazine derivatives and diazepane-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a piperazine ring with a diazepane moiety and a dimethoxyphenyl group, which may confer distinct reactivity and biological activity.
Some similar compounds include:
- 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
- 4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl (3-methylphenyl)acetic acid
- 4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl (4-methoxyphenyl)acetic acid
Properties
IUPAC Name |
3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-16(27)24-8-4-9-25(12-11-24)21(28)14-19-22(29)23-7-10-26(19)15-17-5-6-18(30-2)13-20(17)31-3/h5-6,13,19H,4,7-12,14-15H2,1-3H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVVPKOHIAXEPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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